3-(Aminomethyl)-2-chlorobenzonitrile

Description

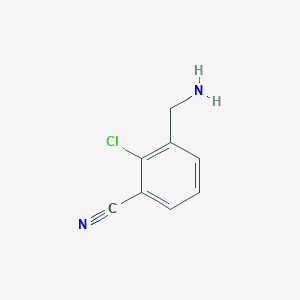

3-(Aminomethyl)-2-chlorobenzonitrile (molecular formula: C₈H₆ClN₂, molecular weight: 165.60 g/mol) is a substituted benzonitrile derivative featuring a chloro group at the 2-position and an aminomethyl (-CH₂NH₂) group at the 3-position of the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its dual functional groups, which enable diverse reactivity.

Propriétés

Formule moléculaire |

C8H7ClN2 |

|---|---|

Poids moléculaire |

166.61 g/mol |

Nom IUPAC |

3-(aminomethyl)-2-chlorobenzonitrile |

InChI |

InChI=1S/C8H7ClN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H,4,10H2 |

Clé InChI |

IDGFAFHWGOCKOW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)C#N)Cl)CN |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., 4-(Aminomethyl)benzonitrile hydrochloride) exhibit higher water solubility compared to free bases. The target compound’s solubility in organic solvents (e.g., THF, chloroform) is likely similar to 3-(Aminomethyl)benzonitrile .

- Electronic Effects: The chloro group’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution reactivity. However, the aminomethyl group’s electron-donating effect (+I effect) may counterbalance this, creating regioselective reaction sites.

Toxicity and Handling

While direct toxicity data for this compound is unavailable, analogs like 3-(Aminomethyl)pyridine () cause severe skin and eye damage, suggesting similar precautions (e.g., gloves, goggles) are necessary .

Q & A

Basic: What are the optimized synthetic routes for 3-(Aminomethyl)-2-chlorobenzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves ammoxidation of 2-chlorotoluene derivatives using catalysts like vanadium pentoxide (V₂O₅) supported on aluminum oxide (Al₂O₃) in a fixed-bed reactor under atmospheric pressure . Key factors affecting yield include:

- Temperature control : Optimal ranges between 250–300°C to prevent decomposition.

- Catalyst selectivity : Vanadium-based catalysts enhance nitrile group formation while minimizing side reactions.

- Residence time : Longer durations (>4 hours) improve conversion rates but may reduce selectivity.

Alternative routes include direct amination of 3-chlorobenzonitrile using ammonia or amine sources under controlled pH and pressure .

Advanced: How do intermolecular interactions (e.g., CN···Cl) influence the thermodynamic stability of this compound?

Comparative studies of chlorobenzonitrile isomers reveal that CN···Cl interactions in the solid state affect polymorphism and sublimation enthalpies. For example:

- 2-chlorobenzonitrile analogs exhibit weaker CN···Cl interactions (ΔsubH° = 85 kJ/mol) compared to 4-chlorobenzonitrile (ΔsubH° = 95 kJ/mol), leading to lower thermal stability .

- Differential Scanning Calorimetry (DSC) identifies polymorphic transitions in 4-chlorobenzonitrile derivatives, attributed to variations in intermolecular packing .

Computational studies (e.g., G3MP2B3 and MP2/cc-pVTZ methods) validate experimental enthalpies of formation, emphasizing the role of pseudosymmetry in entropy differentiation .

Basic: What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, aminomethyl protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 152.58 [M+H]⁺) and fragmentation patterns verify purity .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between NH₂ and CN groups) .

Advanced: How does the substitution pattern of this compound affect its biological activity?

The position of substituents (Cl, NH₂, CN) modulates bioactivity. For example:

-

Antimicrobial activity : In analogs like 2-Amino-3-chlorobenzonitrile, the NH₂ and Cl groups synergistically disrupt bacterial enzymes. Observed inhibition zones:

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Mechanistic studies : The nitrile group enhances electrophilicity, facilitating covalent binding to cysteine residues in target proteins .

Advanced: How do structural analogs (e.g., 3-Amino-4-chlorobenzonitrile) compare in reactivity and applications?

- Reactivity : Electron-withdrawing groups (e.g., Cl meta to CN) reduce nucleophilic substitution rates compared to para-substituted analogs .

- Applications :

Basic: What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (TLV: 1 mg/m³) .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group .

Advanced: How can contradictions in reported bioactivity data for this compound be resolved?

- Case study : Discrepancies in IC₅₀ values for enzyme inhibition may arise from:

- Assay conditions : pH (optimal 7.4 vs. 6.8) and ionic strength alter binding affinity .

- Solvent effects : DMSO (>1% v/v) denatures proteins, leading to false negatives .

- Validation : Reproduce studies using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR vs. fluorescence quenching) .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?

- Density Functional Theory (DFT) : Calculates activation energies for SNAr (nucleophilic aromatic substitution) pathways. For example, NH₂-group participation lowers ΔG‡ by 15 kJ/mol compared to non-aminated analogs .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on transition-state stabilization .

Basic: What are the industrial-scale purification challenges for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.